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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104

This technical support center provides essential information and troubleshooting guidance for
researchers, scientists, and drug development professionals working with the fatty acid amide
hydrolase (FAAH) inhibitor, BIA 10-2474. The information is compiled from preclinical and
clinical studies to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is BIA 10-2474 and its intended mechanism of action?

A: BIA 10-2474 is an experimental, long-acting inhibitor of the enzyme Fatty Acid Amide
Hydrolase (FAAH).[1] The primary role of FAAH is to break down endocannabinoids, such as
anandamide.[2][3][4] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of
anandamide in the central nervous system and peripheral tissues.[1][5] This mechanism was
being investigated for its therapeutic potential in treating conditions like anxiety, chronic pain,
and Parkinson's disease.[1]

Q2: What were the critical outcomes of the Phase | clinical trial?

A: The Phase | trial was terminated after severe adverse events occurred in the highest-dose
cohort.[6] While single doses up to 100 mg and multiple daily doses up to 20 mg for 10 days
were well tolerated, the cohort receiving 50 mg daily experienced a catastrophic outcome.[6] In
this group, five of the six participants experienced severe central nervous system (CNS)
adverse events after 5-6 days of administration, which included hemorrhagic and necrotic brain
lesions, leading to the death of one volunteer.[5][6][7]
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Q3: Was the severe neurotoxicity observed in humans predicted by preclinical animal studies?

A: No, the severe neurotoxicity was not predicted by the extensive preclinical toxicology
program.[7][8] Studies were conducted in four species (mouse, rat, dog, and monkey) and did
not show significant neurotoxicity.[1][7] While some minor CNS effects like weakness and
ataxia were seen at high doses in rodents, and lung lesions were found in dogs at the highest
dose, these findings were not considered indicative of the severe brain damage that occurred
in humans.[1][9][10]

Q4: What is the suspected mechanism of BIA 10-2474 toxicity?

A: The exact mechanism remains unproven, but it is widely believed to be an "off-target" effect,
unrelated to FAAH inhibition.[8] Several other FAAH inhibitors have been tested in humans
without causing similar adverse events.[11][12] The two leading hypotheses are:

« Inhibition of other serine hydrolases: BIA 10-2474 was found to be less selective than other
FAAH inhibitors and interacts with several other lipases and hydrolases (e.g., ABHD6, CES1,
PNPLAG).[13][14] This broad inhibition may have disrupted lipid metabolism and cellular
networks within the brain, leading to neurotoxicity.[13]

o Toxicity of a metabolite: It has been theorized that the imidazole-pyridine leaving group from
the BIA 10-2474 molecule could produce a harmful isocyanate, which could then bind to
various proteins in the brain and cause cell death.[1]

Quantitative Toxicology Data
Table 1: Preclinical Repeated-Dose Toxicology Summary
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No Observed Key Adverse
Species Study Duration Route Adverse Effect Findings at
Level (NOAEL) Higher Doses

CNS effects

(weakness,
13-week & 26-
Rat Oral 10 mg/kg/day[1] decreased
week o _
activity, ataxia).

4]

CNS effects

(weakness,
Mouse 13-week Oral Not specified decreased

activity, ataxia).

[°]

Lung lesions in
two animals at
N the highest dose
Dog 13-week Oral Not specified o
group; salivation
and vomiting.[1]

El

Insignificant
alterations in the
mesencephalon.
[8][10] Several
deaths/euthanasi
as were reported
Monkey 13-week Oral 75 mg/kg/day[1]
by the French
regulatory
agency (ANSM)
but were not in

the trial protocol.

[1]

Table 2: Human Phase I Clinical Trial Dosing and
Outcomes
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Study Phase

Dose Administered

Number of
Participants

Outcome

Single Ascending
Dose (SAD)

0.25 mg to 100 mg

84 (across all SAD

cohorts)

Well tolerated with no
serious adverse

events reported.[1][6]

Multiple Ascending
Dose (MAD)

2.5 mg, 5 mg, 10 mg,
20 mg (once daily for
10 days)

6 active + 2 placebo

per cohort

Well tolerated.[6]

Multiple Ascending
Dose (MAD)

50 mg (once daily for
10 days)

6 active + 2 placebo

Trial Terminated.
Severe CNS adverse
events in 5 of 6
volunteers receiving
the drug, resulting in 1
death and 4

hospitalizations.[6]

Experimental Protocols & Methodologies
Preclinical Safety and Toxicology Studies

A comprehensive regulatory toxicology program was performed to support the clinical trial

application. This included:

o Safety Pharmacology: Studies were conducted in rats and dogs to assess effects on vital

functions.[1]

* Repeated-Dose Toxicity: Studies were performed in mice, rats, dogs, and non-human

primates.[1][8]

o Species: Mouse, Rat (Sprague-Dawley), Dog (Beagle), Monkey (Cynomolgus).

o Duration: Included 13-week sub-chronic studies and a 26-week chronic study in rats.[1]

o Administration: Oral (PO).
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o Endpoints: Clinical observations, body weight, food consumption, ophthalmology,
electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology,
organ weights, and histopathology.

Phase | First-in-Human Clinical Trial (NCT02269511)

» Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose
study.[6]

o Participants: 116 healthy male and female volunteers were recruited into the study before its
termination.[1][6]

» Single Ascending Dose (SAD) Phase: Volunteers received a single oral dose of BIA 10-2474
(from 0.25 mg to 100 mg) or a placebo.[6]

o Multiple Ascending Dose (MAD) Phase: Cohorts of 8 volunteers (6 active, 2 placebo)
received daily oral doses of BIA 10-2474 (2.5, 5, 10, 20, or 50 mg) for 10 consecutive days.

[1][6]

e Primary Outcome Measures: Evaluation of safety and tolerability through monitoring of
adverse events, vital signs, ECGs, and clinical laboratory tests.[6]

e Secondary Outcome Measures:

o Pharmacokinetics (PK): Plasma concentrations of BIA 10-2474 were measured to
determine parameters like AUC (Area Under the Curve) and terminal half-life (t¥2).[6]

o Pharmacodynamics (PD): Assessed through plasma concentrations of anandamide and
other fatty acid amides, and measurement of leukocyte FAAH activity.[6]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or neurotoxicity observed in an in vitro or in vivo model.

This observation is consistent with the known toxic profile of BIA 10-2474 at higher, repeated
concentrations. The severe adverse events in humans were characterized by neuronal cell
death and microhemorrhages.[5][8]
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e Troubleshooting Steps:

o Review Concentration: The toxicity in humans was dose-dependent and appeared after
repeated administration of a high dose (50 mg).[6] Verify if your experimental
concentration or cumulative exposure could be in a range that induces off-target effects.

o Use Control Compounds: Compare the effects of BIA 10-2474 with other FAAH inhibitors
that have a cleaner safety profile (e.g., Pfizer's PF-04457845).[11] This will help
distinguish between general FAAH inhibition effects and compound-specific toxicity.

o Assess Off-Target Activity: If possible, use activity-based protein profiling (ABPP) or similar
proteomic techniques to assess whether other serine hydrolases in your model are being
inhibited.[13][14] This could confirm if the toxicity you observe is linked to the same off-
target profile suspected in the clinical case.

o Analyze for Metabolites: The toxicity may be caused by a metabolite rather than the parent
compound.[1] Consider analytical methods (e.g., LC-MS/MS) to detect the presence of the
imidazole-pyridine leaving group or other metabolic byproducts in your system.

Issue 2: Inconsistent or lower-than-expected FAAH inhibition and/or anandamide elevation.
e Troubleshooting Steps:

o Confirm Compound Potency: BIA 10-2474 was shown to be a potent FAAH inhibitor in
vivo in mice (ED50 of 13.5 pg/kg in the brain) but was reportedly less potent in vitro
against human FAAH than some other inhibitors.[8][14] Confirm the IC50 or ED50 in your
specific assay or model system.

o Check Compound Integrity: Ensure the compound has been stored correctly and has not
degraded. Use analytical chemistry to confirm the purity and concentration of your stock
solution.

o Optimize Dosing and Timing: The drug has a terminal half-life of 8-10 hours in humans
after 10 days of dosing.[6] Ensure your measurement timepoint is appropriate for the
pharmacokinetics in your model. For in vivo studies, complete FAAH inhibition in mouse
brain was achieved at doses of 0.1 mg/kg.[8]
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o Validate Analytical Methods: Ensure that the methods used to measure FAAH activity or
quantify fatty acid amide levels are validated, sensitive, and specific for your sample
matrix.

Visualized Pathways and Workflows

Intended Mechanism (On-Target) Suspected Toxicity Mechanism (Off-Target)
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Caption: Suspected toxicity pathways of BIA 10-2474.
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Phase | MAD Workflow (50 mg Cohort)
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Caption: Workflow of the fatal 50 mg MAD cohort in the Phase | trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BIA 10-2474 - Wikipedia [en.wikipedia.org]

2. Selective inhibitors of fatty acid amide hydrolase relative to neuropathy target esterase
and acetylcholinesterase: toxicological implications - PubMed [pubmed.ncbi.nim.nih.gov]

3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

4. The role of fatty acid amide hydrolase inhibition in nicotine reward and dependence - PMC
[pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind,
Randomized, Placebo-Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nim.nih.gov]

7. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations
for Future First-in-Human Trials - PubMed [pubmed.ncbi.nim.nih.gov]

8. tandfonline.com [tandfonline.com]
9. researchgate.net [researchgate.net]
10. Non-clinical toxicology evaluation of BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

11. What failed BIA 10-2474 Phase | clinical trial? Global speculations and
recommendations for future Phase | trials - PMC [pmc.ncbi.nim.nih.gov]

12. Expert opinion: What is wrong with BIA 10-24747? - 2016 - News - University of Bradford
[bradford.ac.uk]

13. taylorandfrancis.com [taylorandfrancis.com]

14. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-
2474 - PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [BIA 10-2474 Toxicology Data: Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606104+#interpreting-bia-10-2474-toxicology-data]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b606104?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/BIA_10-2474
https://pubmed.ncbi.nlm.nih.gov/11884237/
https://pubmed.ncbi.nlm.nih.gov/11884237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3477273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3477273/
https://pubs.acs.org/doi/10.1021/cen-09404-notw1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292215/
https://pubmed.ncbi.nlm.nih.gov/28387940/
https://pubmed.ncbi.nlm.nih.gov/28387940/
https://www.tandfonline.com/doi/full/10.1080/10408444.2020.1867821
https://www.researchgate.net/publication/349003425_Non-clinical_toxicology_evaluation_of_BIA_10-2474
https://pubmed.ncbi.nlm.nih.gov/33528291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5020770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5020770/
https://www.bradford.ac.uk/news/archive/2016/expert-opinion-what-is-wrong-with-bia-10-2474.php
https://www.bradford.ac.uk/news/archive/2016/expert-opinion-what-is-wrong-with-bia-10-2474.php
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/BIA_10-2474/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://www.benchchem.com/product/b606104#interpreting-bia-10-2474-toxicology-data
https://www.benchchem.com/product/b606104#interpreting-bia-10-2474-toxicology-data
https://www.benchchem.com/product/b606104#interpreting-bia-10-2474-toxicology-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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